Ethyl 2-bromopyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-bromopyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H7BrN2O2. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-bromopyrimidine-4-carboxylate can be synthesized through various methods. One common method involves the reaction of 2-bromopyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the ethyl ester .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Ethyl 2-bromopyrimidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-bromopyrimidine-4-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit the activity of protein kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
- Ethyl 5-bromopyrimidine-4-carboxylate
- Ethyl 4-bromopyrrole-2-carboxylate
- Methyl 2-bromopyrimidine-4-carboxylate
Comparison: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in certain applications .
Properties
IUPAC Name |
ethyl 2-bromopyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHGFOZQRZTADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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